

An In-depth Technical Guide to Sulfo-Cy5 Carboxylic Acid TEA

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid triethylammonium (TEA) salt, a fluorescent dye widely utilized in biological and biomedical research. It details the physicochemical properties, applications, and a detailed protocol for its use in bioconjugation.

Core Properties and Quantitative Data

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling proteins, peptides, and other biomolecules in aqueous environments without the need for organic co-solvents. The triethylammonium salt form is one of the common counter-ions for this dye. Below is a summary of its key quantitative data, along with data for other common salt forms for comparison.

Property	Sulfo-Cy5 Carboxylic Acid TEA Salt	Sulfo-Cy5 Carboxylic Acid Potassium Salt	Sulfo-Cy5 Carboxylic Acid (Inner Salt)
Molecular Weight	743.97 g/mol	680.87 g/mol	Not specified in provided results
Molecular Formula	C ₃₈ H ₅₃ N ₃ O ₈ S ₂	C ₃₂ H ₃₇ KN ₂ O ₈ S ₂	Not specified in provided results
Excitation Maximum (Ex)	~646 nm	~646 nm	~646 nm
Emission Maximum (Em)	~662 nm	~662 nm	~662 nm
Extinction Coefficient	Not specified in provided results	271,000 M ⁻¹ cm ⁻¹	Not specified in provided results
Solubility	Good in water, DMSO, DMF	Good in water, DMSO, DMF	Good in water, DMSO, DMF

Applications in Research and Drug Development

The exceptional brightness and low autofluorescence of Sulfo-Cy5 in the far-red spectrum make it an invaluable tool for a variety of applications, including:

- **Fluorescence Microscopy:** Enables high-contrast imaging of cellular structures and processes.
- **Flow Cytometry:** Provides strong and distinct signals for precise cell sorting and analysis.
- **In Vivo Imaging:** Its near-infrared emission allows for deep tissue imaging with minimal background interference.
- **Bioconjugation:** The carboxylic acid group allows for covalent labeling of proteins, antibodies, nucleic acids, and other biomolecules through the formation of stable amide bonds. This is fundamental for creating targeted imaging agents and diagnostics.

- **Molecular Probes:** Used in the development of bioanalytical assays to study biomolecular interactions.

Experimental Protocol: Covalent Labeling of Proteins with Sulfo-Cy5 Carboxylic Acid

This protocol details the two-step method for conjugating Sulfo-Cy5 carboxylic acid to primary amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method is preferred as it increases the stability of the active intermediate and improves coupling efficiency.[\[1\]](#)

Materials

- **Sulfo-Cy5 carboxylic acid TEA**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Purification column (e.g., Sephadex G-25)

Procedure

Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

- **Prepare Solutions:** Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer. A typical starting concentration is 10-20 mg/mL for both.
- **Dissolve Dye:** Dissolve **Sulfo-Cy5 carboxylic acid TEA** in the Activation Buffer to a desired concentration (e.g., 1-5 mg/mL).

- **Activation Reaction:** Add a molar excess of EDC and sulfo-NHS to the Sulfo-Cy5 carboxylic acid solution. A common starting point is a 2-5 fold molar excess of both EDC and sulfo-NHS over the dye.
- **Incubation:** Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light. This forms the more stable sulfo-NHS ester of the dye.^[1]

Step 2: Conjugation to the Protein

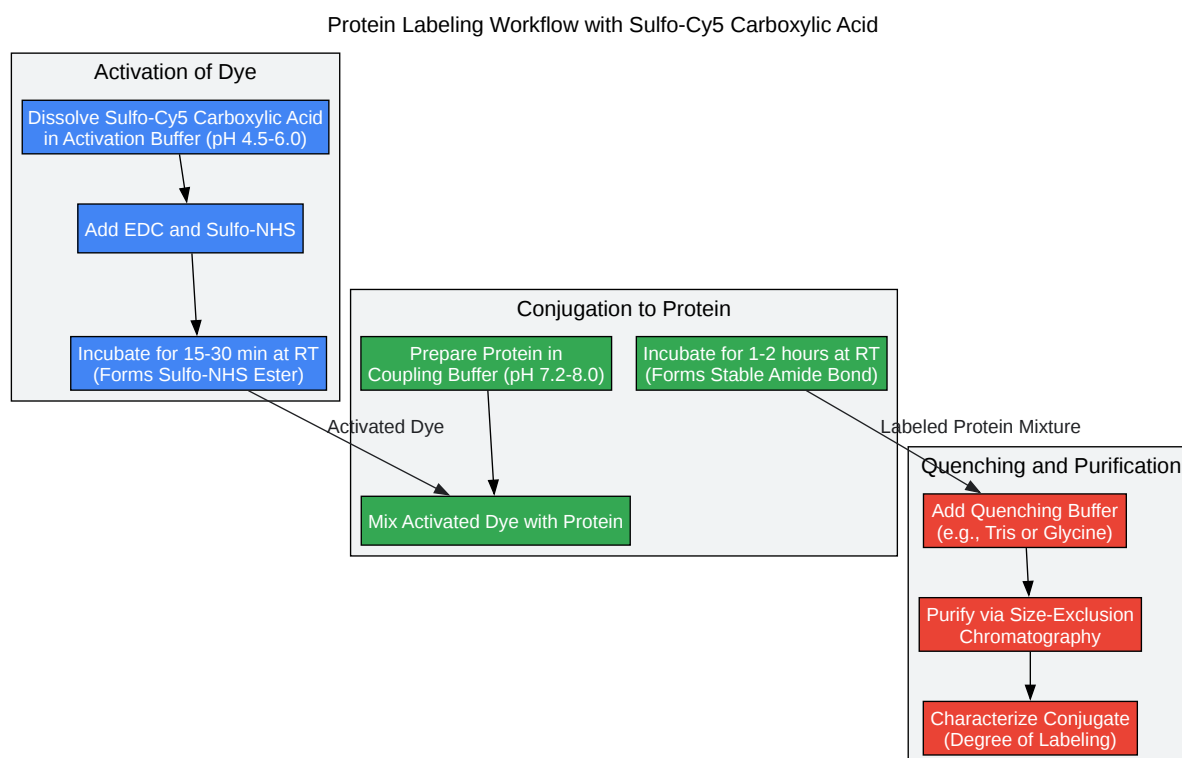
- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Coupling Buffer. The pH of the Coupling Buffer should be between 7.2 and 8.0 to facilitate the reaction with primary amines.
- **Conjugation Reaction:** Add the activated Sulfo-Cy5 carboxylic acid solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5-20 fold molar excess of the dye is common.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- **Quenching:** Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature to quench any unreacted sulfo-NHS esters.

Step 3: Purification of the Conjugate

- **Column Equilibration:** Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
- **Separation:** Apply the quenched reaction mixture to the column to separate the labeled protein from unreacted dye and byproducts.
- **Collection:** Collect the fractions containing the fluorescently labeled protein. The success of the separation can be monitored by the color of the fractions.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of a protein with Sulfo-Cy5 carboxylic acid.



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Caption: A flowchart of the two-step protein labeling process.

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References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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Phone: (601) 213-4426

Email: info@benchchem.com